molecular formula C9H14N2 B13102737 (R)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine

(R)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine

Katalognummer: B13102737
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: YALODUZNJMASRR-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is a chiral amine compound with a unique structure that includes a tetrahydroindolizine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hexamethylenetetramine as a reagent, which acts as a formyl carbon source in the reaction . The reaction conditions often require an acidic or basic medium to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine include other amines and indolizine derivatives, such as:

Uniqueness

®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is unique due to its chiral nature and the presence of the tetrahydroindolizine ring. This structure imparts specific chemical and biological properties that differentiate it from other amines and indolizine derivatives.

Eigenschaften

Molekularformel

C9H14N2

Molekulargewicht

150.22 g/mol

IUPAC-Name

[(8R)-5,6,7,8-tetrahydroindolizin-8-yl]methanamine

InChI

InChI=1S/C9H14N2/c10-7-8-3-1-5-11-6-2-4-9(8)11/h2,4,6,8H,1,3,5,7,10H2/t8-/m1/s1

InChI-Schlüssel

YALODUZNJMASRR-MRVPVSSYSA-N

Isomerische SMILES

C1C[C@@H](C2=CC=CN2C1)CN

Kanonische SMILES

C1CC(C2=CC=CN2C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.